molecular formula C15H12N2O2 B15138927 Carbamazepine 10,11-epoxide-C13,d2

Carbamazepine 10,11-epoxide-C13,d2

Cat. No.: B15138927
M. Wt: 255.27 g/mol
InChI Key: ZRWWEEVEIOGMMT-IVCIDQITSA-N
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Description

Carbamazepine 10,11-epoxide-C13,d2 is a deuterium-labeled and carbon-13-labeled derivative of Carbamazepine 10,11-epoxide. This compound is an active metabolite of carbamazepine, which is widely used as an anticonvulsant and mood-stabilizing drug. The labeling with deuterium and carbon-13 makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamazepine 10,11-epoxide-C13,d2 involves the deuteration and carbon-13 labeling of Carbamazepine 10,11-epoxide. The process typically starts with the synthesis of Carbamazepine 10,11-epoxide, which is achieved through the oxidation of carbamazepine using oxidizing agents such as peracids or peroxides. The labeled compound is then prepared by incorporating deuterium and carbon-13 into the molecular structure through isotopic exchange reactions or by using labeled precursors .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the desired isotopic labeling and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine 10,11-epoxide-C13,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamazepine 10,11-epoxide-C13,d2 is extensively used in scientific research due to its labeled isotopes. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.

    Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.

    Biological Studies: Used in studies involving enzyme interactions and protein binding.

    Industrial Applications: Employed in the development and testing of new pharmaceuticals

Mechanism of Action

Carbamazepine 10,11-epoxide-C13,d2 exerts its effects through its active metabolite, carbamazepine-10,11-epoxide. The compound primarily acts on voltage-gated sodium channels in the brain, stabilizing hyperexcited nerve membranes and inhibiting repetitive neuronal firing. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .

Comparison with Similar Compounds

Carbamazepine 10,11-epoxide-C13,d2 is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:

These compounds share similar pharmacological properties but differ in their specific applications and metabolic pathways.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

255.27 g/mol

IUPAC Name

2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D,15+1

InChI Key

ZRWWEEVEIOGMMT-IVCIDQITSA-N

Isomeric SMILES

[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])[13C](=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

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